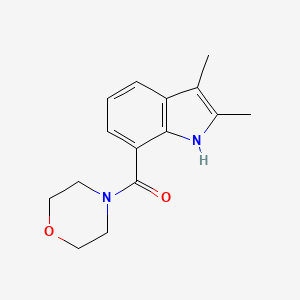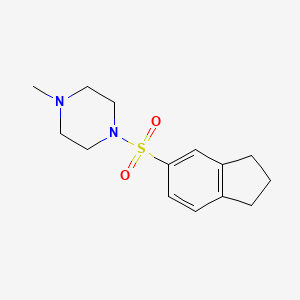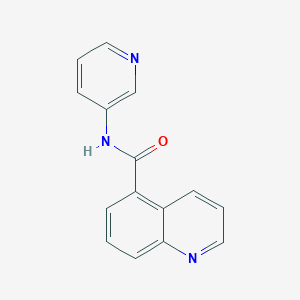
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone, also known as JNJ-10198409, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits both isoforms of GSK-3, but it has a higher affinity for GSK-3β. By inhibiting GSK-3, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone affects various downstream signaling pathways, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. These pathways are involved in cell proliferation, differentiation, and apoptosis, and their dysregulation is associated with various diseases, including cancer.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits cell proliferation and induces cell death through apoptosis. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to have neuroprotective effects in models of Alzheimer's disease and bipolar disorder. It also improves glucose metabolism in models of diabetes.
实验室实验的优点和局限性
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential use in cancer treatment, which provides a strong rationale for further research. However, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has off-target effects on other kinases, which can complicate its mechanism of action.
未来方向
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has several potential future directions for research. One direction is to further investigate its mechanism of action and downstream signaling pathways. This can provide insights into the cellular processes that are affected by (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone and can help identify potential biomarkers for patient selection and monitoring. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce its off-target effects. Finally, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone can be tested in preclinical and clinical studies for its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy.
合成方法
The synthesis of (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone involves a series of chemical reactions. The starting material is 2,3-dimethylindole, which is reacted with chloroacetyl chloride in the presence of triethylamine to form the corresponding N-chloroacetyl-2,3-dimethylindole. This intermediate is then reacted with morpholine in the presence of potassium carbonate to form the N-(morpholin-4-ylmethyl)-2,3-dimethylindole. Finally, this compound is reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to form (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone.
科学研究应用
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In addition, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease, bipolar disorder, and diabetes.
属性
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-11(2)16-14-12(10)4-3-5-13(14)15(18)17-6-8-19-9-7-17/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJDPOIPZLFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)


![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
